molecular formula C18H24N4O2 B2649957 N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide CAS No. 946234-43-1

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide

Cat. No.: B2649957
CAS No.: 946234-43-1
M. Wt: 328.416
InChI Key: LFRVPZOIPZWHMC-UHFFFAOYSA-N
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Description

Chemical Characterization: N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide is an organic compound with the molecular formula C 18 H 24 N 4 O 2 and a molecular weight of 328.4 g/mol . Its structure features a pyrimidine ring, a central phenyl group, and an isobutyramide functional group, which is characterized as a 2-methylpropanamide . You can find this compound in chemical databases under the CAS Registry Number 946234-43-1 . Research Applications and Value: As a specialized chemical building block, this compound is primarily of interest in medicinal chemistry and drug discovery research. Its complex structure, containing multiple nitrogen atoms and functional groups, makes it a valuable scaffold for the synthesis and exploration of novel heterocyclic compounds . Researchers may investigate its potential as a key intermediate in developing substances that target various biological pathways. The specific biological target, mechanism of action, and full spectrum of research applications for this exact molecule are not currently detailed in the literature and represent an area for ongoing scientific investigation. Usage and Handling: This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle all chemicals with appropriate precautions, using personal protective equipment and working in a well-ventilated environment. Refer to the relevant safety data sheet for detailed handling and disposal information.

Properties

IUPAC Name

2-methyl-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-11(2)18(23)22-15-8-6-14(7-9-15)21-16-10-17(24-12(3)4)20-13(5)19-16/h6-12H,1-5H3,(H,22,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRVPZOIPZWHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of the Isopropoxy Group: The isopropoxy group is introduced via an alkylation reaction.

    Coupling with Aniline Derivative: The pyrimidine core is then coupled with an aniline derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide exhibit potential as anticancer agents. They may inhibit specific kinases involved in cancer cell proliferation, disrupting essential signaling pathways necessary for tumor growth.

2. Enzyme Inhibition
The unique structural features of this compound suggest it may act as an enzyme inhibitor, particularly targeting kinases and other critical enzymes in metabolic pathways. This mechanism is vital in the development of targeted therapies for various diseases, including cancer and metabolic disorders .

Case Studies and Research Findings

Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on similar compounds demonstrated their effectiveness in inhibiting the growth of specific cancer cell lines. The results indicated a significant reduction in cell viability when treated with the compound, suggesting its potential as a therapeutic agent .

Observational Research Framework
Observational research methods have been employed to study the effects of compounds like this compound in clinical settings. This approach allows for real-world data collection on the efficacy and safety of the compound when administered to patients, providing insights into its therapeutic potential .

Future Directions and Research Opportunities

Given the promising applications of this compound, further research is warranted to explore:

  • Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its biological effects.
  • Clinical Trials : Conducting clinical trials to evaluate its safety and efficacy in human subjects.
  • Structural Modifications : Investigating structural analogs to enhance potency and selectivity against target enzymes.

Mechanism of Action

The mechanism of action of N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Physicochemical Comparisons

Table 1: Structural and Physical Properties
Compound Core Heterocycle Key Substituents Melting Point (°C) Molecular Weight (g/mol) Yield (%)
Target Compound Pyrimidine 6-isopropoxy, 2-methyl, isobutyramide Not reported 343.4 ND
A28–A35 (N-phenylacetamide derivatives) Thiazole 4-Chlorophenyl, acetamide 190.6–265.7 ~350–400 (estimated) 55–91
Example 49 () Pyrazolo[3,4-d]pyrimidine 5-Fluoro, 3-fluorophenyl, chromenone 154–157 581.1 22
2-[N-(4-{...}phenyl)carboximidoyl]-4-methoxyphenol Benzylideneamino Methoxy, hydroxy Not reported ~330 (estimated) ND

Key Observations :

  • Core Heterocycles: The pyrimidine core in the target compound contrasts with the thiazole (A28–A35) and pyrazolo-pyrimidine (Example 49) systems.
  • Substituent Effects: The isopropoxy and methyl groups in the target compound enhance hydrophobicity compared to the polar chlorophenyl and acetamide groups in A28–A34. Example 49’s fluoro and chromenone substituents increase molecular weight and electronic complexity, likely influencing pharmacokinetics .
  • Melting Points : Thiazole derivatives (A28–A35) exhibit higher melting points (190–265°C) due to stronger intermolecular interactions (e.g., π-π stacking, dipole-dipole) compared to the pyrimidine-based target compound and Example 49 .
Spectroscopy :
  • 1H-NMR : The target compound’s isopropoxy group would show a septet (δ ~4.5–5.0 ppm, CH) and doublets (δ ~1.2–1.4 ppm, CH₃), distinct from the thiazole protons (δ ~7.0–8.0 ppm) in A28–A35 .
  • 13C-NMR : The pyrimidine carbons (δ ~150–160 ppm) differ from the thiazole’s sulfur-adjacent carbons (δ ~165–170 ppm) .

Biological Activity

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyrimidine Ring : A six-membered heterocyclic aromatic ring with nitrogen atoms, which is known for its role in various biological activities.
  • Isobutyramide Moiety : This contributes to the compound's potential therapeutic effects.

The molecular formula for this compound is C19H26N4OC_{19}H_{26}N_{4}O with a molecular weight of 342.4 g/mol .

This compound is believed to exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cell signaling pathways, which can lead to altered cellular responses.
  • Receptor Interaction : It potentially interacts with various receptors, modulating their activity and influencing downstream signaling cascades.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

Antimicrobial Effects

The compound's structural features suggest potential antimicrobial activity. Pyrimidine derivatives have been documented to possess antibacterial and antifungal properties, making them candidates for further investigation in infectious disease treatment .

Anti-inflammatory Activity

There is evidence that compounds with similar structures can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may also have therapeutic applications in inflammatory conditions .

Case Studies and Research Findings

A review of recent literature highlights several key findings related to the biological activity of similar compounds:

  • Study on Anticancer Activity : A study demonstrated that a related pyrimidine compound significantly inhibited the growth of various cancer cell lines, suggesting a potential role in cancer therapy .
  • Antimicrobial Testing : In vitro tests showed that certain pyrimidine derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotics .
  • Inflammation Models : Experimental models of inflammation revealed that related compounds could reduce edema and inflammatory markers, supporting their use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzamideStructurePotential anticancer and anti-inflammatory
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)cinnamamideStructureAntimicrobial properties observed
N-(3-(2-hydroxyethoxy)-5-bromopyrimidin-4-amino)-benzamideStructureSelective kinase inhibition

Q & A

Q. Methodological solutions :

  • Perform solubility assays (e.g., HPLC logP measurement) to correlate hydrophobicity with activity.
  • Use powder X-ray diffraction (PXRD) to assess crystallinity and polymorphic effects .

Advanced: What strategies optimize reaction yields in synthesizing isobutyramide derivatives with varying substituents?

Yield optimization involves:

  • Temperature control : Higher yields (e.g., 91% for A28, ) are achieved at 80–100°C.
  • Catalyst selection : Pd/C or CuI accelerates coupling reactions.
  • Purification : Flash chromatography (silica gel, EtOAc/hexane) removes byproducts.

Case study : Substituents on the pyrimidine ring (e.g., -Cl, -CF₃) require tailored conditions. For -CF₃ derivatives (A33), extended reaction times (24–48 hrs) improve yields to 71% .

Advanced: How does modifying substituents on the pyrimidine ring affect pharmacokinetic properties?

Structure-activity relationship (SAR) studies reveal:

  • Lipophilicity : -CF₃ groups (logP ~3.5) enhance membrane permeability but may increase metabolic stability .
  • Hydrogen bonding : -NH groups improve target binding (e.g., enzyme active sites) but reduce oral bioavailability.

Q. Methodology :

  • In vitro metabolic assays (e.g., microsomal stability) assess oxidation rates.
  • Molecular docking (e.g., AutoDock Vina) predicts interactions with cytochrome P450 enzymes .

Advanced: What analytical techniques resolve ambiguities in tautomeric forms of this compound?

The compound may exist as enol-imine or keto-amine tautomers. Techniques include:

  • ¹⁵N NMR : Distinguishes imine (δ ~150–160 ppm) vs. amine (δ ~30–50 ppm) environments.
  • IR spectroscopy : C=O stretches (~1680 cm⁻¹) confirm keto forms, while O–H stretches (~3200 cm⁻¹) indicate enol forms .

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